molecular formula C21H21N3O3 B11540728 1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione

1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11540728
M. Wt: 363.4 g/mol
InChI Key: AJDNKVUWMKDAJW-UHFFFAOYSA-N
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Description

1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core linked to a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine-2,5-dione core, which can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The phenylpiperazine moiety is then introduced through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression and anxiety.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This modulation can lead to therapeutic effects in conditions like depression and anxiety.

Comparison with Similar Compounds

    1-Phenylpiperazine: A simpler analog with similar receptor interactions but less specificity.

    Pyrrolidine-2,5-dione derivatives: Compounds with variations in the substituents on the pyrrolidine ring, affecting their biological activity.

Uniqueness: 1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione is unique due to its specific combination of the pyrrolidine-2,5-dione core and the phenylpiperazine moiety, which provides a distinct pharmacological profile. This combination allows for targeted interactions with neurotransmitter receptors, making it a valuable compound in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

1-[4-(4-phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H21N3O3/c25-19-10-11-20(26)24(19)18-8-6-16(7-9-18)21(27)23-14-12-22(13-15-23)17-4-2-1-3-5-17/h1-9H,10-15H2

InChI Key

AJDNKVUWMKDAJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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